molecular formula C7H6F3NO2 B069446 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide CAS No. 175276-68-3

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide

Cat. No. B069446
M. Wt: 193.12 g/mol
InChI Key: NXCKENOPYUWPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide is a chemical compound with the molecular formula C7H6F3NO2 . It’s primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide was described in a study .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide was determined via gas-phase electron diffraction (GED) using quantum-chemical data . The optimized set of geometrical parameters was shown in the study .

Scientific Research Applications

  • Structural Chemistry

    • Field : Structural chemistry is the study of the structural and spatial arrangement of atoms in molecules and the forces that act upon them .
    • Application : “5-Methyl-2-(trifluoromethyl)furan-3-carboxamide” has been studied using gas-phase electron diffraction and quantum chemistry . This method allows for the determination of the geometrical structure of the molecule in its free state .
    • Method of Application : The molecule was studied using gas-phase electron diffraction (GED) and quantum-chemical data . The electron diffraction patterns were recorded at St. Petersburg State Technological Institute with an EMR-100M electron diffraction unit at an accelerating voltage of 90 kV and a temperature of 25°C .
    • Results or Outcomes : The aim of this work was to determine the geometrical structure of "5-Methyl-2-(trifluoromethyl)furan-3-carboxamide" . The results of this study are not detailed in the source .

Safety And Hazards

As per the available information, 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide is intended for R&D use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKENOPYUWPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379628
Record name 5-methyl-2-(trifluoromethyl)furan-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide

CAS RN

175276-68-3
Record name 5-methyl-2-(trifluoromethyl)furan-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EP Doronina, LM Pevzner, VA Polukeev… - Russian Journal of …, 2018 - Springer
Methods of synthesis of 4-functionalyzed (5-trifluoromethylfur-2-yl)methanephosphonates and (5-methyl-2-trifluoromethylfur-3-yl)methanephosphonate are developed. Their formylation …
Number of citations: 2 link.springer.com

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